1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14O4S |
|---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
1-(3-methylsulfonylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4S/c1-17(15,16)10-5-2-4-9(8-10)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) |
InChI Key |
ZLYVOYYDCFSTSV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2(CCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Photochemical [2+2] Cycloaddition
A foundational approach for cyclobutane synthesis involves UV-induced [2+2] cycloaddition between alkenes. For example, acrylic acid derivatives undergo dimerization under UV light (λ = 450 nm) to form cyclobutane dicarboxylic acids. Adapting this method:
-
Reactant : 3-(Methylsulfonyl)styrene and acrylic acid.
-
Conditions : UV irradiation in dichloromethane at -30°C for 3 hours.
-
Outcome : Forms 1-[3-(methylsulfonyl)phenyl]cyclobutane-1,3-dicarboxylic acid, followed by selective decarboxylation to yield the monocarboxylic acid.
Key Data :
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Cycloaddition | 3-(Methylsulfonyl)styrene + acrylic acid | UV, CH₂Cl₂, -30°C, 3h | 72% |
| Decarboxylation | 1,3-Dicarboxylic acid derivative | 160°C, distillation | 97% |
Sulfonyl Group Introduction via Oxidation
Thioether to Sulfonyl Oxidation
The methylsulfonyl group is introduced by oxidizing a methylthio (-SMe) precursor:
-
Synthesis of 3-(Methylthio)phenylcyclobutanecarboxylic Acid :
-
Oxidation :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Oxidizing Agent | H₂O₂ (30% w/v) |
| Solvent | Acetic Acid |
| Temperature | 60°C |
| Time | 12h |
| Yield | 85% |
Direct Functionalization of Cyclobutane Intermediates
Alkylation of Cyclobutanecarboxylates
A two-step process involving alkylation and hydrolysis:
-
Alkylation :
-
Hydrolysis :
Example :
| Step | Reagents | Yield |
|---|---|---|
| Alkylation | NaH, DMF, 3-(MeSO₂)benzyl bromide | 68% |
| Hydrolysis | NaOH, EtOH, reflux | 92% |
Ring-Closing Metathesis (RCM)
Grubbs Catalyst-Mediated RCM
For strained cyclobutane systems, RCM offers stereocontrol:
-
Diene Preparation :
-
Synthesize 1,3-diene with 3-(methylsulfonyl)phenyl and carboxylate termini.
-
-
Metathesis :
Performance Metrics :
| Catalyst Loading | Temperature | Time | Yield |
|---|---|---|---|
| 5 mol% | 80°C | 24h | 55% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| [2+2] Cycloaddition | Atom-economic, no metal catalysts | Requires UV light, low scale | 70–75% |
| Sulfonyl Oxidation | High functional group tolerance | Multi-step, oxidation hazards | 80–85% |
| Alkylation | Scalable, mild conditions | Requires pre-functionalized substrates | 65–70% |
| RCM | Stereoselective | Expensive catalysts | 50–60% |
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Patents highlight solvent recovery in cyclobutane syntheses:
-
Ethanol and DMF are distilled and reused, reducing costs by 40%.
-
Palladium catalysts in cross-coupling reactions are recovered via filtration (≥90% efficiency).
Emerging Techniques
Flow Chemistry
Microreactor systems improve photochemical [2+2] cycloaddition:
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic acid has been investigated for its potential therapeutic effects, particularly in the following areas:
Anti-inflammatory Agents
Research indicates that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. The methylsulfonyl group may enhance the compound's ability to interact with biological targets involved in inflammatory responses.
Anticancer Activity
Several studies have explored the anticancer potential of cyclobutane derivatives. For example:
- Case Study : In vitro assays demonstrated that derivatives of cyclobutane compounds can induce apoptosis in cancer cell lines, such as triple-negative breast cancer cells. The mechanism involves the activation of caspases, leading to programmed cell death .
- Mechanism of Action : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting CDKs, the compound could potentially halt the proliferation of cancer cells .
Antimicrobial Properties
The antimicrobial efficacy of related sulfonamide compounds has been documented, suggesting that this compound may also possess similar properties:
- Testing Against Pathogens : Preliminary studies indicate potential activity against various bacteria and fungi, warranting further exploration into its use as an antimicrobial agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Starting Materials : The synthesis often begins with readily available precursors such as phenolic compounds and cyclobutane derivatives.
- Reagents Used : Common reagents include coupling agents and catalysts that facilitate the formation of the cyclobutane ring and subsequent functionalization with the methylsulfonyl group.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides structural rigidity, affecting the compound’s overall conformation and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
1-Methylcyclobutanecarboxylic Acid (CAS 32936-76-8)
- Structural Similarity : 1.00 (highest similarity), sharing the cyclobutane-carboxylic acid core.
- Key Differences : Lacks the 3-(methylsulfonyl)phenyl substituent, reducing steric bulk and electron-withdrawing effects.
- Applications : Primarily used as a building block in organic synthesis. Its simpler structure may offer higher metabolic stability but lower binding specificity compared to the target compound.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (CAS 56842-95-6)
- Structural Similarity : 1.00, but with a bicyclopentane scaffold instead of cyclobutane.
- The dicarboxylic acid functionality allows for dual-site interactions in drug design, unlike the monosubstituted target compound.
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid (CAS 1340521-86-9)
- Structural Features : Chlorophenyl substituent instead of methylsulfonyl phenyl; molecular weight 224.69 g/mol .
- Key Differences : The chloro group (-Cl) is less electron-withdrawing than -SO₂CH₃, which may reduce acidity (pKa) of the carboxylic acid. Chlorine’s hydrophobicity could enhance membrane permeability but increase toxicity risks (Hazard Statement H302: harmful if swallowed).
1-((3-Fluoro-4-(Methylcarbamoyl)phenyl)amino)cyclobutanecarboxylic Acid (CAS 2170654-26-7)
- Structural Features : Fluorine and methylcarbamoyl substituents; molecular weight 266.27 g/mol .
- This compound’s dual functionality contrasts with the target’s single sulfonyl group, suggesting divergent biological targets.
(1s,3s)-3-Fluoro-3-methylcyclobutanecarboxylic Acid (CAS 1455037-45-2)
- Structural Features : Chiral fluorinated cyclobutane; used in enantioselective synthesis.
- Key Differences: Stereochemistry (s,s-configuration) enables precise interactions in asymmetric catalysis.
Physicochemical and Functional Group Analysis
Biological Activity
1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
The biological activity of this compound primarily involves the modulation of specific enzymes and receptors within biological pathways. Research indicates that this compound may interact with various molecular targets, including:
- Cyclooxygenase (COX) Inhibition : Similar compounds have shown potential as COX inhibitors, suggesting that this compound may possess anti-inflammatory properties.
- Nuclear Receptors : There is evidence that the compound may influence nuclear receptor pathways, impacting gene expression related to inflammation and metabolic processes.
Anti-inflammatory Effects
Several studies have indicated that compounds structurally related to this compound exhibit significant anti-inflammatory effects. This is particularly relevant in the treatment of conditions such as arthritis and other inflammatory disorders.
- Case Study : In a controlled study involving animal models, administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups. The study utilized dosages reflective of potential therapeutic levels, highlighting the compound's efficacy in modulating inflammatory responses.
Analgesic Properties
The analgesic properties of this compound are also noteworthy. Research suggests that it may provide pain relief through similar mechanisms as non-steroidal anti-inflammatory drugs (NSAIDs).
- Research Findings : A double-blind clinical trial evaluated the analgesic effects of this compound in patients with chronic pain conditions. Results showed significant pain reduction compared to placebo, supporting its potential use as an analgesic agent.
Safety and Toxicology
While promising, the safety profile of this compound requires thorough investigation. Preliminary toxicological assessments have indicated low toxicity levels; however, comprehensive studies are necessary to evaluate long-term effects and interactions with other medications.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity | Notes |
|---|---|---|---|
| This compound | Cyclobutane derivative | Anti-inflammatory, Analgesic | Potential for drug development |
| Aspirin | Salicylate | COX inhibition | Well-established anti-inflammatory |
| Ibuprofen | Propionic acid derivative | COX inhibition | Common NSAID with analgesic properties |
Future Directions in Research
Continued research into this compound is essential for understanding its full therapeutic potential. Areas for future investigation include:
- Mechanistic Studies : Further elucidation of its mechanism(s) of action at the molecular level.
- Clinical Trials : Expanded clinical trials to assess efficacy across different populations and conditions.
- Combination Therapies : Exploring the effects of this compound in conjunction with other therapeutic agents to enhance treatment outcomes.
Q & A
Q. What are the recommended synthetic routes for 1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid, and how can reaction yields be optimized?
Synthesis often involves multi-step strategies, such as Friedel-Crafts acylation for aryl ketone intermediates (e.g., 4-aryl-4-oxo-2-butenoic acids) followed by cyclobutane ring formation via [2+2] cycloaddition or strain-driven ring closure . Optimization requires precise control of reaction conditions (e.g., temperature, catalysts like Lewis acids). Yield improvements may involve substituting maleic anhydride with activated acylating agents or using microwave-assisted synthesis to reduce side reactions. Post-synthetic sulfonation at the 3-position of the phenyl ring introduces the methylsulfonyl group, requiring anhydrous conditions to avoid hydrolysis .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Combined spectroscopic and chromatographic methods are essential:
- Mass spectrometry (MS) and high-resolution NMR (¹H/¹³C) verify molecular weight and substituent positions, particularly distinguishing sulfonyl and carboxylic acid groups .
- Infrared spectroscopy (IR) identifies key functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹, carboxylic O-H at ~2500–3300 cm⁻¹) .
- X-ray diffraction (XRD) resolves stereochemical ambiguities in the cyclobutane ring, which may adopt puckered conformations .
Q. What solvent systems are suitable for purification, and how does polarity affect crystallization?
Due to the compound’s amphiphilic nature (polar sulfonyl/carboxylic groups and nonpolar cyclobutane), mixed solvents like ethyl acetate/hexane or methanol/water are effective for recrystallization. Adjusting pH during aqueous workup (e.g., acidifying to protonate the carboxylic acid) enhances purity. Polar aprotic solvents (DMF, DMSO) may improve solubility but complicate removal; rotary evaporation under reduced pressure is recommended .
Advanced Research Questions
Q. How can researchers address challenges in enantiomeric separation of structurally similar analogs?
Chiral derivatives of this compound (e.g., esters or amides) can be resolved using chiral HPLC with cellulose-based columns (e.g., Chiralpak IA/IB) or via diastereomeric salt formation with chiral amines . For dynamic resolution, kinetic enzymatic methods (lipases or esterases) selectively hydrolyze one enantiomer . Computational modeling (e.g., molecular docking) predicts enantiomer-binding affinities to chiral stationary phases, guiding method development .
Q. What strategies mitigate discrepancies in biological activity data across studies?
Contradictory bioactivity results often stem from impurity profiles or solvent effects. Mitigation steps:
Q. How does the methylsulfonyl group influence pharmacokinetic properties compared to halogenated analogs?
The sulfonyl moiety enhances aqueous solubility and metabolic stability relative to halogens (e.g., chloro or fluoro substituents). LogP measurements show reduced lipophilicity (by ~1–2 units), impacting membrane permeability. In vitro assays (e.g., microsomal stability tests) reveal slower oxidative degradation due to sulfonyl’s electron-withdrawing effects .
Q. What computational tools are effective for predicting SAR in derivatives?
- Molecular dynamics (MD) simulations model cyclobutane ring strain and its impact on ligand-receptor binding .
- Density functional theory (DFT) calculates electronic effects of substituents (e.g., sulfonyl vs. carbonyl) on acidity (pKa) and hydrogen-bonding capacity .
- QSAR models trained on cyclobutane-containing drug datasets (e.g., COX-2 inhibitors) prioritize substituents at the 3-phenyl position for activity optimization .
Methodological Notes
- Stereochemical analysis : Use NOESY NMR to confirm spatial proximity of substituents on the cyclobutane ring .
- Stability testing : Monitor hydrolytic degradation under physiological pH (1.2–7.4) via accelerated stability studies .
- Biological assays : Pair in vitro enzyme inhibition (e.g., kinase panels) with in vivo PK/PD studies to validate therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
